molecular formula C12H18N2 B3227317 2,6-Dimethyl-3-(piperidin-4-yl)pyridine CAS No. 1260871-08-6

2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Cat. No.: B3227317
CAS No.: 1260871-08-6
M. Wt: 190.28
InChI Key: FLWYAMYUKPRFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at positions 2 and 6 and a piperidin-4-yl group at position 2. This structural motif is common in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWYAMYUKPRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. One common method is the hydrogenation of 2,6-dimethylpyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The methyl groups and the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,6-Dimethyl-3-(piperidin-4-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 5,6-Dimethoxy-2-((1-((3-Methylpyridin-2-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one
  • Structural Features: Combines a pyridine-piperidine core with methoxy groups and an indenone moiety.
  • Biological Activity: Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ in nanomolar range), antioxidant activity, and inhibits Aβ aggregation .
  • Comparison: The additional methoxy and indenone groups enhance interactions with AChE’s dual binding sites, unlike the simpler 2,6-dimethyl substitution in the target compound. The target’s methyl groups may reduce steric hindrance, favoring better membrane permeability .
Compound B : DMPI [3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole]
  • Structural Features : Piperidine-pyridine hybrid with a dimethylbenzyl substituent on piperidine and an indole ring.
  • Biological Activity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparison : The bulky dimethylbenzyl group in DMPI likely enhances binding to bacterial targets, whereas the target compound’s methyl groups may prioritize interactions with eukaryotic enzymes like AChE .
Compound C : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Structural Features : Piperidine ring with aryl (trimethoxyphenyl) substituents at positions 2 and 4.
  • Biological Activity : Aryl substituents are associated with antitumor and antibacterial properties .

Physicochemical Properties

Compound Molecular Weight Melting Point Key Substituents Lipophilicity (LogP)
Target Compound ~218 g/mol Not reported 2,6-dimethyl; 3-piperidinyl Moderate (estimated)
Compound A ~450 g/mol Not reported Methoxy, indenone High
Compound B ~450 g/mol Not reported Dimethylbenzyl, indole High
Compound C ~550 g/mol Not reported Trimethoxyphenyl, chloroacetyl Very high
  • The target compound’s simpler structure may offer a balance between lipophilicity and solubility, favoring pharmacokinetics .

Biological Activity

2,6-Dimethyl-3-(piperidin-4-yl)pyridine, often encountered as its dihydrochloride salt, is a heterocyclic compound characterized by a pyridine ring substituted at the 2 and 6 positions with methyl groups and a piperidine moiety at the 3 position. This unique structure contributes to its diverse biological activities, particularly in pharmacological applications related to neurological disorders.

  • Molecular Formula : C12H18N2
  • Molecular Weight : 226.75 g/mol
  • Solubility : Enhanced solubility in water due to the dihydrochloride form, facilitating biological assays.

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at receptors associated with dopamine and serotonin pathways, indicating potential therapeutic applications in treating conditions such as depression and anxiety.

Biological Activity Overview

Recent research has highlighted several key areas where this compound exhibits notable biological activity:

  • Neurological Effects : The compound shows promise in modulating neurotransmitter systems, which could be beneficial in managing neurological disorders.
  • Antinociceptive Activity : In studies involving dual H3/sigma-1 receptor ligands, derivatives of this compound demonstrated significant analgesic effects in models of nociceptive and neuropathic pain .
  • Antimycobacterial Activity : Related compounds have shown strong inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antinociceptive Activity

A study focused on the design of dual-action histamine H3 and sigma-1 receptor ligands revealed that derivatives similar to this compound exhibited a broad spectrum of analgesic activity. Specifically, one lead structure demonstrated high affinity at both receptor types, indicating its potential utility in pain management therapies .

Tuberculostatic Activity

Research evaluating the tuberculostatic properties of piperidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis strains ranging from 0.5 to over 512 μg/mL. The structural modifications of these compounds were crucial for their antimycobacterial efficacy, highlighting the importance of the piperidine moiety in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityMIC Values (μg/mL)
This compoundPyridine ring with methyl groups and piperidineNeurological modulation, analgesicNot specified
PiperidinothiosemicarbazonesSubstituted pyridine/piperidine ringsAntimycobacterial0.5 - >512
Dual H3/sigma-1 ligandsPiperidine core variationsAnalgesic activityVaries by structure

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethyl-3-(piperidin-4-yl)pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate preparation : Piperidine derivatives are functionalized via nucleophilic substitution or cross-coupling reactions. For example, coupling pyridine precursors with piperidinyl moieties under reflux in dichloromethane or acetonitrile .

Methylation : Selective methylation at the 2- and 6-positions of the pyridine ring using methyl iodide in the presence of a base (e.g., NaOH) .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) achieves >95% purity. Reaction yields range from 60–80% under optimized temperatures (50–80°C) and inert atmospheres .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6d_6 ) shows characteristic peaks: δ 1.6–2.1 ppm (piperidine CH2_2), δ 2.4 ppm (pyridine-CH3_3), and δ 8.0–8.5 ppm (pyridine aromatic protons) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 217.2 (calculated for C13_{13}H20_{20}N2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity >98% with retention times ~12.5 minutes .

Q. What are the standard pharmacological assays for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radiolabeled ligands in competitive binding studies .
  • Enzyme Inhibition : Test inhibition of kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up production without compromising purity?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Ni catalysts for coupling steps to reduce side products .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times (e.g., 30 minutes vs. 12 hours in batch) .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99% with yields ~85% .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns (e.g., piperidine chair conformation) .
  • DFT Calculations : Computational modeling (B3LYP/6-31G*) predicts electronic properties and validates NMR/IR spectra .
  • 2D NMR Techniques : HSQC and NOESY distinguish between regioisomers in complex mixtures .

Q. How does structural modification at the piperidine or pyridine ring alter pharmacological selectivity?

  • Methodological Answer :

  • SAR Studies :
  • Piperidine Substituents : Bulky groups (e.g., aryl) at the 4-position enhance CNS penetration (logP >2.5) but reduce aqueous solubility .
  • Pyridine Methyl Groups : Removing 2,6-dimethyl groups decreases metabolic stability (t1/2_{1/2} <1 hour in liver microsomes) .
  • In Vivo Models : Administer derivatives in rodent models to assess bioavailability (e.g., 20–40% oral bioavailability in rats) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (LC50_{50} >200 mg/m3^3 in rodents) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-(piperidin-4-yl)pyridine
Reactant of Route 2
2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.